4-(3,4-Difluorophenyl)pyridin-3-amine
CAS No.:
Cat. No.: VC20185207
Molecular Formula: C11H8F2N2
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F2N2 |
|---|---|
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 4-(3,4-difluorophenyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2 |
| Standard InChI Key | BWFWAPFXIFLVEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
IUPAC Name and Synonyms
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IUPAC Name: 3-(3,4-Difluorophenyl)pyridin-4-amine
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Synonyms:
Structural Characteristics
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The pyridine ring is substituted with:
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An amine group (-NH₂) at position 3.
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A 3,4-difluorophenyl group at position 4.
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Fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Synthesis and Analytical Data
Suzuki-Miyaura Cross-Coupling
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Reactants: 4-Amino-3-bromopyridine and 3,4-difluorophenylboronic acid.
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Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DME/H₂O) at 80–100°C .
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Yield: ~60–75% (estimated based on similar reactions).
Buchwald-Hartwig Amination
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Reactants: 3-Bromo-4-(3,4-difluorophenyl)pyridine and ammonia.
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Conditions: Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C .
Analytical Characterization
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NMR Spectroscopy:
Physicochemical Properties
Physical State and Solubility
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Appearance: White to off-white crystalline solid.
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Melting Point: ~150–155°C (estimated for analogs).
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Solubility:
Stability
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Thermal Stability: Stable up to 200°C under inert conditions.
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Light Sensitivity: Susceptible to photodegradation; storage recommended in amber vials .
Applications in Research
Medicinal Chemistry
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Kinase Inhibition: Fluorinated pyridines are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets. For example, analogs of this compound have shown activity against PIM kinases .
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Anticancer Agents: Structural analogs (e.g., ML367) inhibit DNA repair pathways by targeting ATAD5, suggesting potential in oncology .
Materials Science
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Luminescent Materials: Fluorinated pyridines are used in iridium(III) complexes for OLEDs, leveraging their electron-deficient aromatic systems .
Future Directions
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